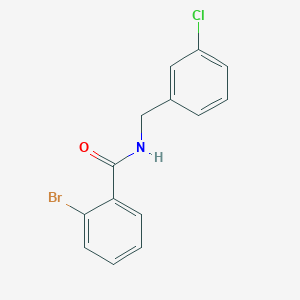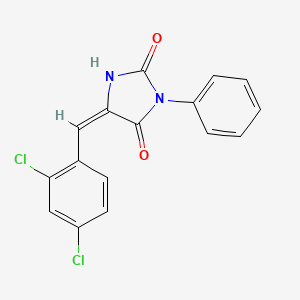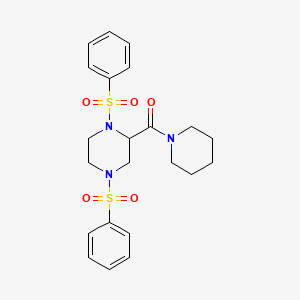![molecular formula C16H15Cl2NO4S B5024109 methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate](/img/structure/B5024109.png)
methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate, also known as DCP-LA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as phospholipase A2 inhibitors, which have been shown to have anti-inflammatory, neuroprotective, and analgesic effects.
Mecanismo De Acción
The mechanism of action of methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate involves its inhibition of phospholipase A2. This enzyme is involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting phospholipase A2, this compound can reduce the production of these mediators and thus reduce inflammation. This compound has also been shown to modulate the activity of ion channels in neurons, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which can contribute to its anti-inflammatory effects. This compound has also been shown to reduce oxidative stress and excitotoxicity, which can contribute to its neuroprotective effects. Additionally, this compound can reduce pain sensitivity, which can contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate in lab experiments is its well-established mechanism of action. Its inhibition of phospholipase A2 has been extensively studied and is well-understood. Additionally, this compound has been shown to have a variety of effects that make it a useful tool for studying inflammation, neuroprotection, and pain. However, one limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal models, its toxicity in humans is not well-understood.
Direcciones Futuras
There are several future directions for research on methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Additionally, this compound may have applications in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models. Finally, further research is needed to better understand the toxicity of this compound and its potential side effects in humans.
Métodos De Síntesis
The synthesis of methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate involves several steps, including the reaction of 2,4-dichlorophenol with 1,3-propanediol to form 4-(2,4-dichlorophenoxy)butanol. This intermediate is then reacted with thiophene-2-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
Methyl 3-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-2-thiophenecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activity of phospholipase A2, an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress and excitotoxicity. Additionally, this compound has been shown to have analgesic effects, as it can reduce pain sensitivity in animal models.
Propiedades
IUPAC Name |
methyl 3-[4-(2,4-dichlorophenoxy)butanoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-22-16(21)15-12(6-8-24-15)19-14(20)3-2-7-23-13-5-4-10(17)9-11(13)18/h4-6,8-9H,2-3,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEASKWBZVZTUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5024038.png)
![N-[2-(ethylthio)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5024040.png)


![2-(4-chlorophenyl)-N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5024083.png)
![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5024091.png)
![4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5024113.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5024124.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5024143.png)

